molecular formula C8H2ClF5O B11866412 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 914635-34-0

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B11866412
CAS No.: 914635-34-0
M. Wt: 244.54 g/mol
InChI Key: LBYWSAMPKQQWOB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H2ClF5O It is characterized by the presence of chloro, difluoro, and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzaldehyde derivative. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the selective introduction of chloro and fluoro groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process might include steps such as distillation and crystallization to purify the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro, difluoro, and trifluoromethyl groups can participate in various substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that require specific functional groups for activity. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro and trifluoromethyl can influence its reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzaldehyde
  • 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Comparison: Compared to these similar compounds, 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups. This unique arrangement can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

914635-34-0

Molecular Formula

C8H2ClF5O

Molecular Weight

244.54 g/mol

IUPAC Name

6-chloro-2,3-difluoro-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H2ClF5O/c9-5-1-4(8(12,13)14)7(11)6(10)3(5)2-15/h1-2H

InChI Key

LBYWSAMPKQQWOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C=O)F)F)C(F)(F)F

Origin of Product

United States

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